molecular formula C8H12BNO3 B1453050 (2-Ethyl-6-methoxypyridin-3-yl)boronic acid CAS No. 848360-87-2

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1453050
CAS No.: 848360-87-2
M. Wt: 181 g/mol
InChI Key: MAOKCLBYGZDJNX-UHFFFAOYSA-N
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Description

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may contain varying amounts of anhydride .


Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . A review on the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, discusses the use of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .


Physical And Chemical Properties Analysis

The physical state of “this compound” is solid and it appears tan . Its melting point ranges from 140-144 °C .

Scientific Research Applications

Fluorescence Quenching and Sensor Design

Boronic acid derivatives, including structures similar to (2-Ethyl-6-methoxypyridin-3-yl)boronic acid, are noteworthy for their fluorescent properties, which have substantial applications in sensor design. The fluorescence quenching of such compounds, as studied through their interaction with aniline across different solvents, highlights their potential in creating sensitive detection systems. The variation in quenching parameters across solvents suggests a static quenching mechanism, indicating these compounds' suitability for designing fluorescence-based sensors with specific environmental responses (Melavanki, 2018).

Supramolecular Chemistry and Material Science

The reversible formation of a planar chiral ferrocenylboroxine from boronic acid derivatives points to the advanced applications in supramolecular chemistry and material science. The study demonstrates the compounds' ability to undergo reversible oxidation processes, which could be exploited in developing new materials with specific electronic or optical properties. Such characteristics are crucial for creating advanced materials for electronics, catalysis, and nanotechnology applications (Thilagar et al., 2011).

Medicinal Chemistry and Drug Design

Boronic acid compounds play a vital role in medicinal chemistry, as evidenced by their application in synthesizing new pharmaceutical agents. For instance, the synthesis of novel halopyridinylboronic acids and esters, including structures related to this compound, showcases their utility in creating new libraries of pyridine derivatives through classical Suzuki cross-coupling reactions. These compounds are essential for developing new drugs with improved efficacy and safety profiles, highlighting boronic acids' role in next-generation pharmaceutical development (Bouillon et al., 2003).

Boronic Acid Catalysis

The unique catalytic properties of boronic acids, including their ability to activate hydroxy functional groups, underscore their importance in organic synthesis. This catalytic activation enables the transformation of these functional groups into valuable products under mild conditions, opening new avenues in the synthesis of complex organic molecules. The versatility of boronic acid catalysis (BAC) has far-reaching implications for developing more efficient, sustainable, and green chemical processes (Hall, 2019).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s worth noting that the compound’s solubility in methanol could potentially influence its bioavailability.

Result of Action

The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . Its storage condition is typically at 2-8°C , indicating that temperature can influence its stability.

Safety and Hazards

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

As a boronic acid derivative, “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” has potential applications in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Its future directions could be guided by these potential applications and the ongoing research in these areas.

Properties

IUPAC Name

(2-ethyl-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKCLBYGZDJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694400
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-87-2
Record name B-(2-Ethyl-6-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848360-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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